1-Methoxyisoquinoline-4-boronic acid
CAS No.: 2377608-78-9
Cat. No.: VC4890541
Molecular Formula: C10H10BNO3
Molecular Weight: 203
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377608-78-9 |
|---|---|
| Molecular Formula | C10H10BNO3 |
| Molecular Weight | 203 |
| IUPAC Name | (1-methoxyisoquinolin-4-yl)boronic acid |
| Standard InChI | InChI=1S/C10H10BNO3/c1-15-10-8-5-3-2-4-7(8)9(6-12-10)11(13)14/h2-6,13-14H,1H3 |
| Standard InChI Key | ZFOQECPSWCRGBI-UHFFFAOYSA-N |
| SMILES | B(C1=CN=C(C2=CC=CC=C12)OC)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
1-Methoxyisoquinoline-4-boronic acid belongs to the class of arylboronic acids, featuring a methoxy group at the 1-position and a boronic acid moiety at the 4-position of the isoquinoline ring. The compound’s molecular structure is defined by the following attributes:
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Molecular Formula:
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Molecular Weight: 203 g/mol
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CAS Registry Number: 2377608-78-9
The boronic acid group () confers reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic methodologies. The methoxy substituent enhances electron density in the aromatic system, influencing both solubility and reactivity patterns.
Synthesis and Reaction Pathways
Key Synthetic Methods
The synthesis of 1-methoxyisoquinoline-4-boronic acid often involves palladium-catalyzed cross-coupling reactions. A representative protocol from Ambeed outlines the following steps:
Table 1: Representative Synthesis of 1-Methoxyisoquinoline-4-Boronic Acid
| Reactants | Catalyst System | Conditions | Yield |
|---|---|---|---|
| 2,6-Dibromo-benzothiazole | Pd(dppf)Cl₂·CH₂Cl₂, Na₂CO₃ | THF/H₂O, 140°C, 10 min | 58% |
This microwave-assisted reaction demonstrates the efficiency of modern catalytic systems in achieving high yields under optimized conditions. The use of sodium carbonate as a base and tetrahydrofuran (THF)/water as a solvent system facilitates the coupling of boronic acid precursors with halogenated heterocycles .
Reaction Optimization
Critical factors influencing reaction success include:
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Catalyst Choice: Palladium complexes like Pd(dppf)Cl₂·CH₂Cl₂ enhance electron transfer and stabilize intermediates.
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Solvent Systems: Biphasic solvents (e.g., THF/H₂O) improve reagent solubility and phase transfer.
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Temperature Control: Microwave irradiation reduces reaction times from hours to minutes while maintaining selectivity .
Applications in Medicinal Chemistry and Drug Discovery
Role in Targeted Protein Modulation
Boronic acids are gaining traction in drug discovery due to their ability to form reversible covalent bonds with biological targets. Although 1-methoxyisoquinoline-4-boronic acid is not directly cited in clinical studies, related compounds have shown promise in inhibiting bromodomains (e.g., BRD7 and BRD9), which are critical in epigenetic regulation .
Table 2: Selectivity Profiles of Boronic Acid-Based Inhibitors
| Compound | IC₅₀ (BRD7, μM) | IC₅₀ (BRD9, μM) | Selectivity Ratio |
|---|---|---|---|
| 1–78 | 1.6 | 2.7 | 1.7 |
| 2–77 | 5.4 | >300 | >55 |
Data adapted from competitive fluorescence polarization assays highlight the potential for boronic acids to achieve high selectivity, a property that could be leveraged in designing 1-methoxyisoquinoline-4-boronic acid derivatives .
Suzuki-Miyaura Cross-Coupling in API Synthesis
| Hazard Statement | Precautionary Code | Risk Mitigation Strategy |
|---|---|---|
| H302, H312, H332 | P264, P270, P280 | Avoid ingestion, inhalation, skin contact |
Emergency Procedures
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Skin Contact: Wash thoroughly with soap and water.
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Inhalation: Move to fresh air and seek medical attention if respiratory distress occurs .
Future Research Directions
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Exploration of Bioactivity: Screening for antimicrobial or anticancer properties using in vitro models.
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Process Optimization: Developing continuous-flow synthesis to enhance yield and reduce waste.
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Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for catalytic applications.
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